molecular formula C18H18ClN3O2 B2989523 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea CAS No. 898449-42-8

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2989523
CAS No.: 898449-42-8
M. Wt: 343.81
InChI Key: XBCGLFAVIACUMJ-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl heterocyclic core, a 3-chlorophenyl group, and a 2-methoxyphenyl substituent.

Properties

IUPAC Name

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-16-9-3-2-8-15(16)21-18(23)22(17-10-5-11-20-17)14-7-4-6-13(19)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCGLFAVIACUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including the presence of a pyrrole moiety and multiple aromatic rings, suggest potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is C18H18ClN3O2C_{18}H_{18}ClN_3O_2, with a molecular weight of approximately 343.8 g/mol. The compound's structure includes:

  • Urea Group : Facilitates hydrogen bonding with biological targets.
  • Chlorophenyl Substituent : Enhances lipophilicity, potentially influencing binding affinity.
  • Pyrrole Ring : Contributes to structural diversity and may affect receptor interactions.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor modulator . It is hypothesized to interact with specific molecular targets such as kinases or proteases, thereby modulating critical cellular functions involved in various diseases, including cancer and inflammatory conditions.

Biological Activity Data

Research indicates that compounds similar to 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea exhibit significant biological activities. Here are some key findings:

Biological Activity Effect Reference
Antitumor ActivityInhibits tumor growth in vitro
Antiinflammatory EffectsReduces cytokine production
Enzyme InhibitionTargets specific kinases

Case Studies

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea significantly inhibited cell proliferation, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through modulation of signaling pathways associated with cell survival.
  • Antiinflammatory Effects : In a model of inflammation, this compound exhibited a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications to the phenyl groups or the urea moiety can significantly influence their pharmacological properties.

Compound Name Modifications Biological Activity
1-(4-fluorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)ureaFluorine substitutionEnhanced enzyme inhibition
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(methylphenyl)ureaMethyl group additionImproved lipophilicity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The target compound’s 3,4-dihydro-2H-pyrrol-5-yl group distinguishes it from other urea derivatives:

  • Piperazine-based analogs (HBK series): Compounds like HBK14–HBK19 feature piperazine cores with phenoxy-alkyl chains, targeting CNS receptors (e.g., serotonin/dopamine) due to piperazine’s affinity for neurotransmitter systems .
  • Pyrrolidine vs. Piperazine/Thiazole : The pyrrolidine core in the target compound may confer distinct metabolic stability and solubility compared to piperazine or thiazole-containing analogs.

Substituent Effects on Pharmacological Profiles

Table 1: Substituent Comparison and Molecular Properties
Compound Name / ID Core Structure Aryl Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidine-urea 3-Chlorophenyl, 2-methoxyphenyl ~C18H17ClN3O2 ~330 High lipophilicity due to methoxy group
CAS 898521-70-5 Pyrrolidine-urea 3-Chlorophenyl, m-tolyl C18H18ClN3O 327.8 Methyl group enhances metabolic stability
CAS 905761-11-7 Pyrrolidine-urea 3-Chlorophenyl, 4-fluorophenyl C17H15ClFN3O 331.8 Fluorine improves bioavailability
6f (Molecules 2013) Urea 4-Cyanophenyl, 3-chlorophenyl C15H11ClN3O 272.0 Cyano group enhances polarity
HBK15 Piperazine-urea 2-Chloro-6-methylphenoxy, 2-methoxyphenyl C22H28ClN3O3 ~434 (HCl salt) Phenoxy chain extends half-life
Key Observations:
  • Electron-Withdrawing Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups balance electronic effects, possibly optimizing receptor binding .

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